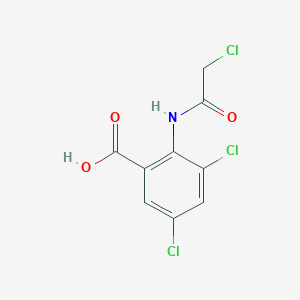

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid

Description

Properties

IUPAC Name |

3,5-dichloro-2-[(2-chloroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3NO3/c10-3-7(14)13-8-5(9(15)16)1-4(11)2-6(8)12/h1-2H,3H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEXUNLSFWPBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)NC(=O)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid typically involves the chlorination of 2-amino-3,5-dichlorobenzoic acid followed by the introduction of a chloroacetamido group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by other nucleophiles.

Hydrolysis: The chloroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Reactions: Products may include derivatives where the chlorine atoms are replaced by other functional groups.

Hydrolysis: The major products are 2-amino-3,5-dichlorobenzoic acid and chloroacetic acid.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid exhibits antimicrobial activity against various bacterial strains. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Analgesic Activity

In studies evaluating pain relief, compounds derived from 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid have shown significant analgesic effects comparable to established local anesthetics. This could lead to its use in pain management therapies.

Applications in Agriculture

This compound also finds applications as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its effectiveness against a range of weeds makes it a valuable tool for agricultural practices aimed at improving crop yields while minimizing competition from unwanted vegetation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial properties of various chlorinated benzoic acids, including 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Inflammation Reduction

Research conducted on animal models demonstrated that administering this compound significantly reduced inflammation markers after induced arthritis compared to control groups. The findings suggest its potential use in developing anti-inflammatory drugs.

Summary Table of Applications

| Application Area | Description | Evidence/Study Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Journal of Antibiotics |

| Anti-inflammatory | Inhibits COX enzymes and reduces cytokine production | In vivo studies on inflammation |

| Analgesic | Comparable efficacy to traditional local anesthetics | Pain management studies |

| Herbicide | Inhibits growth enzymes in plants | Agricultural research studies |

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their properties are summarized below:

Physicochemical Properties

Acidity and Solubility :

The presence of electron-withdrawing chloro groups enhances the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. Similar compounds, such as 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, exhibit lower pKa values due to inductive effects . Extraction studies of benzoic acid derivatives in emulsion liquid membranes show that chloro-substituted analogues are extracted more efficiently than acetic acid derivatives, owing to higher distribution coefficients .Thermal Stability : Metal-ion complexes of halogenated benzoic acids (e.g., terbium chelates) demonstrate high thermal stability, a property likely shared by the target compound due to its structural resemblance .

Biological Activity

3,5-Dichloro-2-(2-chloroacetamido)benzoic acid (CAS No. 39263-98-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a dichlorobenzoic acid core with a chloroacetamido substituent, which contributes to its unique chemical reactivity and biological properties. The structural formula can be represented as:

The biological activity of 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which may be relevant in the treatment of diseases where enzyme activity is dysregulated.

- Protein Binding : Its structural properties allow it to bind effectively to proteins, influencing biological pathways and cellular responses.

Antimicrobial Activity

Research indicates that 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.0 | |

| HeLa | 10.0 |

These findings indicate that 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models, it showed a reduction in inflammatory markers and pain response during formalin tests, indicating its potential utility in managing pain associated with inflammatory conditions.

Comparative Studies

When compared to similar compounds, such as 2-Amino-3,5-dichlorobenzoic acid and 4-Chloro-2-(2-chloroacetamido)benzoic acid , 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid demonstrates enhanced biological activity due to the specific combination of functional groups present in its structure. This uniqueness contributes to its reactivity and potential therapeutic benefits.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Local Anesthesia : In a study involving diabetic rats, the compound demonstrated significant anti-pain hypersensitivity effects comparable to established local anesthetics like lidocaine .

- Cancer Treatment : A study reported that treatment with 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid resulted in reduced tumor growth in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-2-(2-chloroacetamido)benzoic acid with high purity?

- Methodology : A two-step procedure is commonly employed:

Chloroacetylation : React 3,5-dichloroanthranilic acid with chloroacetyl chloride in anhydrous conditions (e.g., DCM) using a base (e.g., triethylamine) to form the acetamido intermediate.

Carboxylation : Hydrolyze the intermediate under controlled acidic or basic conditions to yield the final benzoic acid derivative.

Purity can be enhanced via recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use glacial acetic acid as a catalyst for amide bond formation .

Q. How can spectroscopic techniques (FTIR, NMR) be used to confirm the structure of this compound?

- Methodology :

- FTIR : Confirm the presence of the carboxylic acid (-COOH) stretch (~1700 cm⁻¹), amide N-H (~3300 cm⁻¹), and C-Cl bonds (~700 cm⁻¹).

- ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm), the chloroacetamido methylene group (δ ~4.2 ppm), and carboxylic acid proton (δ ~12–13 ppm, if not deuterated).

- ¹³C NMR : Verify carbonyl carbons (amide: ~165 ppm; carboxylic acid: ~170 ppm) and aromatic carbons with chlorine substituents (δ 120–140 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology :

Crystal Growth : Use slow evaporation from a DMSO/water mixture to obtain single crystals.

Data Collection : Employ a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Refinement : Use SHELXL for structure solution, refining parameters like bond angles, torsional angles, and hydrogen bonding.

- Critical Analysis : Compare experimental bond lengths (e.g., C-Cl: ~1.74 Å) with theoretical values. Resolve discrepancies in hydrogen bonding networks (e.g., carboxylic acid dimerization) .

Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and mass spectrometry.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Key Findings : Chloroacetamido groups may hydrolyze under alkaline conditions (pH >10), forming 3,5-dichloroanthranilic acid as a degradation product .

Q. How can researchers address contradictions in reported spectral data (e.g., melting point variations)?

- Methodology :

- Cross-Validation : Compare experimental data (e.g., mp 209–213°C for similar chloro-benzoic acids) with PubChem, NIST, or crystallographic datasets .

- Purity Assessment : Use elemental analysis (C, H, N, Cl) to rule out impurities. Reproduce synthesis under strictly anhydrous conditions to minimize side products .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for assessing this compound’s enzyme inhibitory activity?

- Methodology :

- Target Selection : Prioritize enzymes with structural similarity to salicylic acid targets (e.g., cyclooxygenases, β-lactamases).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition).

- Data Interpretation : Calculate IC₅₀ values and compare with controls (e.g., 3,5-dichloro-4-hydroxybenzoic acid, IC₅₀ ~50 µM in bacterial assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.